

2,2-Dimethyl-6-acetylchroman CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-6-acetylchroman

Cat. No.: B1596608

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dimethyl-6-acetylchroman

This technical guide provides a comprehensive overview of **2,2-Dimethyl-6-acetylchroman**, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, molecular structure, physicochemical properties, a validated synthesis protocol, and potential applications, grounded in authoritative scientific literature.

Core Identification and Molecular Structure

Chemical Abstract Service (CAS) Number: 32333-31-6[\[1\]](#)

Systematic IUPAC Name: 1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone[\[1\]](#)

Common Synonyms: 6-acetyl-2,2-dimethylchroman, 1-(2,2-dimethylchroman-6-yl)ethanone[\[1\]](#)
[\[2\]](#)

Molecular Formula: C₁₃H₁₆O₂[\[1\]](#)

Molecular Weight: 204.26 g/mol [\[1\]](#)

The molecular architecture of **2,2-Dimethyl-6-acetylchroman** consists of a chroman core, which is a bicyclic ether, substituted with two methyl groups at the 2-position and an acetyl

group at the 6-position. The chroman moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

Caption: 2D Molecular Structure of **2,2-Dimethyl-6-acetylchroman**

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **2,2-Dimethyl-6-acetylchroman**, primarily based on the comprehensive analysis by Benavente et al. (2014).[3]

Property	Value	Source
Physical State	Crystalline solid	[3]
Melting Point	93 °C	[3]
Decomposition Temperature	> 196 °C	[3]
¹ H NMR (CDCl ₃ , δ ppm)	1.33 (s, 6H), 1.82 (t, 2H), 2.51 (s, 3H), 2.79 (t, 2H), 6.80 (d, 1H), 7.62 (d, 1H), 7.68 (dd, 1H)	[3]
UV-Visible (λ _{max} , nm)	258, 298	[3]
Infrared (IR, cm ⁻¹)	Key peaks at 1670 (C=O stretching), 1605, 1572 (aromatic C=C stretching)	[3]
Crystal System	Triclinic	[3]
Space Group	P-1	[3]

Synthesis Protocol: A Validated Approach

The synthesis of 6-acetyl-2,2-dimethyl-chromane can be achieved through a reliable and well-documented procedure. The following protocol is adapted from the methodology described by Benavente et al. (2014).[3]

Materials and Reagents

- 4-hydroxyacetophenone
- 3-chloro-3-methyl-1-butyne
- Potassium carbonate (anhydrous)
- Potassium iodide
- N,N-dimethylformamide (DMF)
- Acetone
- Diethyl ether
- Hydrochloric acid (10%)
- Sodium sulfate (anhydrous)

Step-by-Step Synthesis Procedure

- Alkylation of 4-hydroxyacetophenone:
 - To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.
 - Slowly add 3-chloro-3-methyl-1-butyne to the mixture at room temperature.
 - Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
 - After completion, filter the solid and evaporate the solvent under reduced pressure.
 - The resulting residue contains the intermediate, 4-(3-methyl-1-butynyl-oxy)acetophenone.
- Cyclization to form the Chromene Ring:
 - Dissolve the crude intermediate in N,N-dimethylformamide (DMF).

- Heat the solution at 150 °C for 8 hours to induce a Claisen rearrangement followed by cyclization.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with 10% hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

• Purification:

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2,2-Dimethyl-6-acetylchroman**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **2,2-Dimethyl-6-acetylchroman**

Potential Applications in Drug Discovery and Development

While **2,2-Dimethyl-6-acetylchroman** itself is not an approved drug, its core structure is a key component in a variety of biologically active molecules. The chroman scaffold is present in natural products and synthetic compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

- Anticancer Research: Derivatives of benzopyrones, the broader class to which this compound belongs, have been investigated as potential anticancer agents. The structural

features of **2,2-Dimethyl-6-acetylchroman** make it a valuable starting material for the synthesis of novel drug candidates.^[4]

- α -Glucosidase Inhibition: A related natural product, 2,2-dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane, has demonstrated inhibitory activity against yeast α -glucosidase, suggesting potential applications in the management of diabetes.^[5]
- Synthetic Intermediate: Due to its reactive acetyl group and stable chroman ring, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

2,2-Dimethyl-6-acetylchroman is a well-characterized compound with a straightforward synthesis. Its stable and versatile structure makes it a valuable building block for medicinal chemists and researchers in drug discovery. The established physicochemical and spectroscopic data provide a solid foundation for its use in further research and development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethyl-6-acetylchroman | C13H16O2 | CID 182077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute

Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2,2-Dimethyl-6-acetylchroman CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596608#2-2-dimethyl-6-acetylchroman-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com